Otaplimastat

Description

Structure

3D Structure

Properties

IUPAC Name |

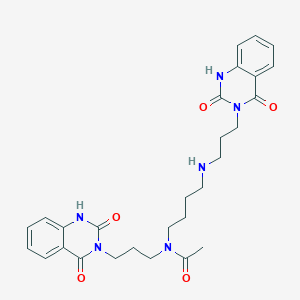

N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBPVOSFYUHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176758-04-5 | |

| Record name | Otaplimastat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SP-8203 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTAPLIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otaplimastat: A Deep Dive into its Neuroprotective Mechanisms and Therapeutic Potential in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Otaplimastat (formerly SP-8203) is a novel, small-molecule neuroprotective agent under investigation for the treatment of acute ischemic stroke. This technical guide provides a comprehensive overview of the core preclinical and clinical evidence supporting the neuroprotective effects of this compound. It delves into its multi-faceted mechanism of action, detailing its role in inhibiting matrix metalloproteinases (MMPs), modulating N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, and combating oxidative stress. This document summarizes key quantitative data from in vitro, in vivo, and clinical studies in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the scientific evidence supporting this compound as a promising adjunctive therapy in acute ischemic stroke.

Introduction

Acute ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1] Current therapeutic strategies are largely focused on timely reperfusion with treatments like recombinant tissue plasminogen activator (rtPA); however, the therapeutic window for rtPA is narrow, and its use can be associated with an increased risk of hemorrhagic transformation.[1][2] This underscores the urgent need for effective neuroprotective agents that can mitigate ischemic brain injury and extend the therapeutic window of existing treatments.

This compound, a quinazoline derivative, has emerged as a promising neuroprotective candidate.[2] It has demonstrated a favorable safety profile in early clinical trials and exhibits a multi-target mechanism of action aimed at key pathological processes in ischemic stroke.[3][4] This guide synthesizes the current body of scientific literature on this compound, offering a detailed technical resource for the scientific community.

Mechanism of Action: A Multi-Pronged Approach to Neuroprotection

This compound's neuroprotective effects stem from its ability to modulate several key pathways implicated in ischemic neuronal damage.

Inhibition of Matrix Metalloproteinases (MMPs)

A primary mechanism of this compound is its ability to inhibit the activity of MMPs, particularly MMP-2 and MMP-9.[2][5] Following an ischemic event, the expression and activity of these endopeptidases are upregulated, leading to the degradation of the extracellular matrix and the blood-brain barrier (BBB), which in turn contributes to cerebral edema and hemorrhagic transformation.[2][3]

This compound does not directly inhibit MMP expression but rather upregulates the endogenous inhibitor of MMPs, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).[2][5] By restoring the balance between MMPs and TIMPs, this compound helps to preserve BBB integrity and reduce secondary brain injury.[2]

Modulation of NMDA Receptor-Mediated Excitotoxicity

This compound has been shown to competitively block N-methyl-D-aspartate (NMDA) receptors, thereby inhibiting the excessive influx of calcium (Ca2+) into neurons that occurs during an ischemic event.[6] This excitotoxic cascade is a major contributor to neuronal cell death in the ischemic core and penumbra.

Antioxidant Activity

In addition to its effects on MMPs and NMDA receptors, this compound exhibits direct antioxidant properties. It has been shown to significantly suppress hydrogen peroxide (H₂O₂)-induced cell death and the production of reactive oxygen species (ROS), further protecting neurons from oxidative damage.[6]

Preclinical Evidence

A robust body of preclinical research has demonstrated the neuroprotective efficacy of this compound in various in vitro and in vivo models of ischemic stroke.

In Vitro Studies

| Model | This compound Concentration | Key Findings | Reference |

| Primary Cultured Neurons | 87.5-350 μM | Protected against NMDA-induced cell death in a competitive manner. | [6] |

| Primary Cultured Neurons | 350 μM | Inhibited Ca2+ influx following NMDA receptor activation. | [6] |

| Cell Culture | 2-200 μM | Significantly suppressed H₂O₂-induced cell death and ROS production. | [6] |

| Oxygen-Glucose Deprived Endothelial Cells | Not Specified | Suppressed MMP activity by restoring TIMP levels, reducing vascular permeation. | [1][2] |

In Vivo Studies

| Animal Model | Dosage & Administration | Key Findings | Reference |

| Male Wistar Rats (transient MCA occlusion) | 10, 20 mg/kg (i.p.) 30 min before and 1 hr after occlusion | Significantly reduced infarct volume; Improved spatial learning and memory. | [6] |

| Male Wistar Rats | 5-10 mg/kg (i.p.) daily for 10 days | Attenuated impairment of stroke-induced motor function. | [6] |

| Male Sprague Dawley Rats (eMCAO) with delayed rtPA | 3 mg/kg (i.v.) at 4.5 and 5.25 hrs after eMCAO | Reduced cerebral infarct size and edema; Improved neurobehavioral deficits; Markedly reduced intracerebral hemorrhagic transformation and mortality. | [1][2] |

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials, with a Phase 3 trial currently underway.

Phase 1 Studies

In a Phase 1 study involving 77 healthy volunteers, this compound was well-tolerated at doses up to 240 mg, with no significant side effects reported.[3][7]

Phase 2 "SAFE-TPA" Trial (NCT02787278)

This multicenter, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of this compound as an adjunctive therapy to rtPA in patients with acute ischemic stroke.[3][4][8]

| Study Arm | Number of Patients | Incidence of Parenchymal Hematoma (PH) | Serious Adverse Events (SAEs) | Mortality | Reference |

| Placebo | 22 | 0% | 13% | 8.3% | [3][4][8] |

| This compound 40 mg | 22 | 0% | 17% | 4.2% | [3][4][8] |

| This compound 80 mg | 21 | 4.8% (1 case) | 14% | 4.8% | [3][4][8] |

The study concluded that intravenous this compound adjunctive therapy in patients receiving rtPA is feasible and generally safe.[3][4][8] A pooled analysis of Phase 2 data from 226 patients demonstrated that the combination of this compound with tPA improved functional disability, neurological impairment, and reduced brain infarct size.[9]

Phase 3 Trial

A large-scale, multicenter, randomized, double-blind, Phase 3 clinical trial is currently in progress in Korea to further evaluate the efficacy and safety of this compound in combination with standard thrombolytic therapy in acute ischemic stroke patients.[9][10]

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (eMCAO) Rat Model

This model was utilized to assess the efficacy of this compound in reducing hemorrhagic transformation associated with delayed rtPA administration.[2]

-

Animal Model: Male Sprague Dawley rats.

-

Occlusion Procedure: A pre-formed blood clot is inserted to induce an embolic middle cerebral artery occlusion.

-

Treatment Groups:

-

Vehicle control.

-

rtPA only (10 mg/kg, i.v.) at 6 hours after eMCAO.

-

This compound (3 mg/kg, i.v.) administered at 4.5 and 5.25 hours after eMCAO, followed by rtPA (10 mg/kg, i.v.) at 6 hours.

-

-

Outcome Measures: Cerebral infarct size, edema, neurobehavioral deficits, intracerebral hemorrhagic transformation, and mortality.

Phase 2 "SAFE-TPA" Clinical Trial Protocol

This trial was designed to assess the safety and efficacy of this compound in acute ischemic stroke patients receiving rtPA.[3]

-

Study Design: A two-stage, multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: Patients aged 19-80 years with acute ischemic stroke eligible for rtPA treatment.

-

Stage 1 (Open-label, single-arm): 11 patients received this compound 80 mg twice daily for 3 days to assess safety.

-

Stage 2 (Randomized, double-blind, placebo-controlled): 69 patients were randomized (1:1:1) to:

-

Placebo

-

This compound 40 mg twice daily for 3 days

-

This compound 80 mg twice daily for 3 days

-

-

Intervention Administration: this compound or placebo was administered intravenously within 30 minutes of starting the rtPA infusion.

-

Primary Endpoint: Occurrence of parenchymal hematoma (PH) on day 1.

-

Secondary Endpoints: Serious adverse events (SAEs), mortality, and modified Rankin Scale (mRS) distribution at 90 days.

Conclusion and Future Directions

This compound has demonstrated significant promise as a neuroprotective agent for acute ischemic stroke. Its multi-target mechanism of action, addressing key aspects of the ischemic cascade including excitotoxicity, oxidative stress, and MMP-mediated BBB breakdown, positions it as a strong candidate for adjunctive therapy with reperfusion treatments. Preclinical studies have consistently shown its efficacy in reducing infarct volume and improving neurological outcomes. The Phase 2 clinical data suggest a favorable safety profile and potential for clinical benefit.

The ongoing Phase 3 trial will be crucial in definitively establishing the clinical efficacy and safety of this compound. Successful outcomes from this trial could lead to a significant advancement in the treatment of acute ischemic stroke, offering a new therapeutic option to improve patient outcomes and potentially extend the time window for intervention. Further research may also explore the potential of this compound in other neurological conditions characterized by similar pathological mechanisms, such as traumatic brain injury and other neurodegenerative diseases.

References

- 1. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia [mdpi.com]

- 3. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. Shinpoong Pharm unveils phase 2 stroke drug data at ISC 2025 < Pharma < Article - KBR [koreabiomed.com]

- 10. Efficacy and Safety of SP-8203 (this compound) in Patients With Acute Ischemic Stroke Receiving Thrombolytic Standard of Care [ctv.veeva.com]

Unveiling the Antioxidant Potential of Otaplimastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otaplimastat (also known as SP-8203) is a novel, first-in-class neuroprotective agent under investigation for the treatment of acute ischemic stroke.[1] While its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), a growing body of preclinical evidence highlights its significant antioxidant properties.[2][3] This technical guide provides an in-depth analysis of the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in conditions associated with oxidative stress.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a multi-pronged approach, primarily by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[2][4] Preclinical studies have demonstrated its ability to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) and to mitigate the oxidative burst associated with cerebral ischemia.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antioxidant properties of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Parameter | Cell Line | Oxidative Stressor | This compound Concentration | Observed Effect | Citation |

| Cell Viability | SH-SY5Y | 250 µM H₂O₂ | 2, 20, 200 µM | Significantly suppressed H₂O₂-induced cell death | [4] |

| Reactive Oxygen Species (ROS) Production | SH-SY5Y | 250 µM H₂O₂ | 2, 20, 200 µM | Significantly suppressed H₂O₂-induced ROS production | [4] |

Table 2: In Vivo Antioxidant and Neuroprotective Effects of this compound

| Parameter | Animal Model | This compound Dosage | Observed Effect | Citation |

| Brain Infarct Volume | Rat Middle Cerebral Artery Occlusion (MCAO) | 5 and 10 mg/kg (i.p.) | Remarkably reduced brain infarct volume | [4] |

| Lipid Peroxidation | Rat Middle Cerebral Artery Occlusion (MCAO) | 5 and 10 mg/kg (i.p.) | Remarkably reduced lipid peroxidation products | [4] |

| Superoxide Dismutase (SOD) Activity | Rat Middle Cerebral Artery Occlusion (MCAO) | Not specified | Upregulation of Mn-SOD and Cu/Zn-SOD | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

In Vitro Assessment of Antioxidant Activity in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Oxidative Stress: To induce oxidative stress, cells are treated with 250 µM hydrogen peroxide (H₂O₂).[4]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (2, 20, and 200 µM) for a specified period before the addition of H₂O₂.[4]

-

Cell Viability Assay (MTT Assay):

-

After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Reactive Oxygen Species (ROS) Production Assay (H2DCFDA Assay):

-

After treatment, cells are washed and incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

-

In Vivo Assessment in a Rat Model of Cerebral Ischemia (MCAO)

-

Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

-

This compound Administration: this compound (5 and 10 mg/kg) is administered intraperitoneally (i.p.) at specific time points before and after the MCAO procedure.[4]

-

Measurement of Brain Infarct Volume:

-

At the end of the experiment, rats are euthanized, and their brains are removed.

-

The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Infarcted tissue appears white, while viable tissue stains red.

-

The infarct volume is quantified using image analysis software and is typically expressed as a percentage of the total brain volume.

-

-

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay):

-

Brain tissue from the ischemic hemisphere is homogenized in a suitable buffer.

-

The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.

-

Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with TBA to form a colored complex.

-

The absorbance of the complex is measured spectrophotometrically at approximately 532 nm. The results are expressed as MDA equivalents per milligram of protein.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Brain tissue is homogenized, and the supernatant is collected after centrifugation.

-

SOD activity is measured using a commercial assay kit. These kits typically rely on the inhibition of a reaction that produces a colored product by SOD present in the sample.

-

The absorbance is read at a specific wavelength, and the SOD activity is calculated based on the degree of inhibition and expressed as units per milligram of protein.

-

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of this compound are intricately linked to its primary role as an MMP inhibitor and its influence on the delicate balance between MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

Proposed Antioxidant Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE‐TPA): A Multicenter, Randomized, Double‐Blind, Placebo‐Controlled Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

Otaplimastat (SP-8203): A Technical Guide to its Discovery and Development for Ischemic Stroke

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otaplimastat (formerly SP-8203) is a novel, first-in-class small molecule with a quinazoline-2,4-dione scaffold, under development by Shinpoong Pharmaceutical Co., Ltd. as a neuroprotective agent for the treatment of acute ischemic stroke. It exhibits a multi-modal mechanism of action, targeting key pathways in the pathophysiology of ischemic brain injury, including excitotoxicity, oxidative stress, and enzymatic degradation of the extracellular matrix. Preclinical and Phase 2 clinical data suggest that this compound, particularly as an adjunct to recombinant tissue plasminogen activator (rtPA), may reduce infarct volume, mitigate hemorrhagic transformation, and improve neurological outcomes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide. The current standard of care for eligible patients is thrombolysis with recombinant tissue plasminogen activator (rtPA), which aims to restore blood flow to the ischemic brain tissue. However, rtPA has a narrow therapeutic window and carries a risk of hemorrhagic transformation.[1] Neuroprotective agents, which aim to protect brain cells from the ischemic cascade, have been an area of intense research to address these limitations.

This compound (SP-8203) has emerged as a promising neuroprotectant with a multifaceted mechanism of action.[2] This guide will detail the scientific foundation of this compound, from its preclinical characterization to its clinical evaluation, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound's neuroprotective effects are attributed to three primary mechanisms: inhibition of Matrix Metalloproteinases (MMPs), competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, and antioxidant activity.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound indirectly inhibits the activity of MMPs, particularly MMP-2 and MMP-9, which are known to be upregulated in ischemic conditions and contribute to blood-brain barrier breakdown and hemorrhagic transformation.[3] Rather than directly inhibiting the enzymes, this compound restores the levels of Tissue Inhibitor of Metalloproteinase 1 (TIMP1), an endogenous inhibitor of MMPs.[3] This restoration of TIMP1 leads to a reduction in MMP activity.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the NMDA receptor, thereby blocking excitotoxicity, a major contributor to neuronal death in ischemic stroke.[4] By competing with the binding of glutamate, this compound prevents excessive calcium influx into neurons, a key trigger for apoptotic pathways.

Antioxidant Activity

This compound also exhibits direct antioxidant properties, scavenging free radicals that are produced in excess during an ischemic event and contribute to cellular damage through oxidative stress.

Preclinical Development

In Vitro Studies

| Assay | Model | Treatment | Key Findings | Reference |

| Neuroprotection | Primary cultured neurons | This compound (87.5-350 µM) + NMDA | Competitive protection against NMDA-induced cell death. | [4] |

| Calcium Influx | Primary cultured neurons | This compound (350 µM) | Inhibition of Ca2+ influx following NMDA receptor activation. | [4] |

| Oxidative Stress | - | This compound (2-200 µM) + H2O2 | Significant suppression of H2O2-induced cell death and reactive oxygen species production. | [4] |

| MMP Regulation | Oxygen-glucose deprived (OGD) endothelial cells | This compound | Did not suppress MMP-2 and -9 mRNA or protein levels, but restored TIMP1 mRNA and protein expression. | [3] |

In Vivo Studies

| Animal Model | Treatment | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in rats | This compound (10-20 mg/kg; i.p.) | Prevention of ischemic neuronal death. | [4] |

| Stroke-induced motor function in rats | This compound (5-10 mg/kg; i.p. daily for 10 days) | Attenuation of motor function impairment. | [4] |

| Embolic MCAO in rats | This compound + delayed rtPA | Reduced cerebral infarct size and edema, improved neurobehavioral deficits, and markedly reduced intracerebral hemorrhagic transformation and mortality. | [3] |

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials, with a Phase 3 trial in preparation.

Phase 2 SAFE-TPA Trial (NCT02787278)

The SAFE-TPA study was a two-part, multicenter, randomized, double-blind, placebo-controlled Phase 2 trial to assess the safety and efficacy of this compound in acute ischemic stroke patients receiving rtPA.[5][6]

Stage 1 (Open-label, single-arm):

-

N: 11 patients

-

Dosage: this compound 80 mg twice daily for 3 days.

Stage 2 (Randomized, double-blind, placebo-controlled):

-

N: 69 patients (24 placebo, 24 this compound 40 mg, 21 this compound 80 mg)

-

Dosage: this compound (40 mg or 80 mg) or placebo twice daily for 3 days.

Key Quantitative Outcomes from Stage 2:

| Outcome | Placebo (n=22) | This compound 40 mg (n=22) | This compound 80 mg (n=21) |

| Parenchymal Hematoma (Day 1) | 0 (0%) | 0 (0%) | 1 (4.8%) |

| Serious Adverse Events (SAEs) | 3 (13%) | 4 (17%) | 3 (14%) |

| Mortality | 2 (8.3%) | 1 (4.2%) | 1 (4.8%) |

A pooled analysis of Phase 2 data from 226 patients with acute ischemic stroke was presented at the International Stroke Conference (ISC) 2025.[2] In patients with moderate to severe stroke (NIHSS >7), the combination of tPA and this compound was reported to significantly improve neurologic outcome and reduce infarct volume by 89% compared to placebo.[2] The combination therapy also showed improvements in functional disability (90-day modified Rankin Score (mRS) 0-2) and neurological impairment (National Institutes of Health Stroke Scale (NIHSS)).[2]

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (eMCAO) in Rats

This widely used preclinical model mimics human ischemic stroke.

Protocol Outline:

-

Anesthesia: The rat is anesthetized.

-

Surgical Preparation: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A nylon suture with a blunted tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

Reperfusion (for transient MCAO models): The suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.

-

Drug Administration: this compound or vehicle is administered at specified time points relative to the occlusion/reperfusion.

-

Assessment: Neurological deficits are scored at various time points. After a set duration, the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically (typically around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (e.g., 734 nm).

-

Various concentrations of this compound are added to the ABTS•+ solution.

-

After a defined incubation period, the absorbance is measured.

-

The percentage of ABTS•+ inhibition is calculated to determine the antioxidant capacity.

Conclusion

This compound (SP-8203) represents a promising, multi-targeted therapeutic candidate for acute ischemic stroke. Its ability to modulate MMP activity, antagonize NMDA receptors, and exert antioxidant effects addresses several critical components of the ischemic cascade. The preclinical data are robust, and the Phase 2 clinical trials have demonstrated a favorable safety profile and suggested potential efficacy, particularly in patients with moderate to severe strokes. The upcoming Phase 3 trial will be crucial in definitively establishing the clinical benefit of this compound as an adjunctive therapy in this patient population with high unmet medical need.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]

- 5. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

Preclinical Pharmacology of Otaplimastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otaplimastat (also known as SP-8203) is a novel neuroprotective agent under investigation for the treatment of acute ischemic stroke. Its preclinical profile demonstrates a multi-target mechanism of action aimed at mitigating the complex pathophysiology of ischemic brain injury. This compound has been shown to reduce infarct volume, decrease cerebral edema, and improve neurological outcomes in animal models of stroke.[1][2][3] The primary mechanism appears to be the modulation of matrix metalloproteinase (MMP) activity, not by direct inhibition, but by restoring the levels of their endogenous inhibitors (TIMPs).[2][3][4] Additionally, it exhibits antioxidant properties and the ability to block N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound's neuroprotective effects stem from a combination of activities that target key pathways in ischemic neuronal damage:

-

Modulation of Matrix Metalloproteinase (MMP) Activity: A crucial aspect of this compound's action is its ability to suppress the activity of MMPs.[2][3] However, studies indicate that it does not directly inhibit the expression of MMP-2 and MMP-9.[4] Instead, it restores the expression of Tissue Inhibitor of Metalloproteinase 1 (TIMP1), which is suppressed during ischemia.[2][3][4] This restoration of TIMP1 levels leads to the inhibition of MMP activity, thereby reducing the breakdown of the blood-brain barrier and subsequent edema and hemorrhagic transformation.[2][3]

-

NMDA Receptor Antagonism: this compound competitively blocks NMDA receptors, mitigating the excitotoxicity caused by excessive glutamate release during an ischemic event.[1] This action helps to prevent the massive influx of calcium ions into neurons, a key trigger for apoptotic and necrotic cell death pathways.[1]

-

Antioxidant Activity: The compound has demonstrated direct antioxidant effects, protecting neuronal cells from damage induced by reactive oxygen species (ROS) that are generated during ischemia and reperfusion.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy in a Rat Model of Embolic Middle Cerebral Artery Occlusion (eMCAO)

| Parameter | Vehicle | rtPA (6h post-eMCAO) | This compound (3 mg/kg) + rtPA (6h post-eMCAO) |

| Infarct Volume (mm³) at 24h | 245.8 ± 25.7 | 310.5 ± 30.1 | 189.4 ± 21.3 |

| Edema Volume (mm³) at 24h | 55.3 ± 9.8 | 78.4 ± 11.2 | 35.1 ± 7.6 |

| Neurological Deficit Score at 24h | 3.5 ± 0.5 | 4.2 ± 0.4 | 2.8 ± 0.6 |

| Mortality Rate (%) at 24h | 23.5 | 53.8 | 18.2 |

| *p < 0.05 vs. rtPA alone; **p < 0.01 vs. rtPA alone[4] |

Table 2: In Vitro Neuroprotective and Mechanistic Effects

| Assay | Model | Concentration of this compound | Observed Effect |

| NMDA-Induced Excitotoxicity | Primary Cultured Neurons | 87.5-350 µM | Competitive protection against NMDA-induced cell death.[1] |

| NMDA-Induced Calcium Influx | Primary Cultured Neurons | 350 µM | Inhibition of Ca2+ influx following NMDA receptor activation.[1] |

| Oxidative Stress-Induced Cell Death | Not Specified | 2-200 µM | Significant suppression of H₂O₂-induced cell death and ROS production.[1] |

| MMP Activity in Endothelial Cells | Oxygen-Glucose Deprived (OGD) bEnd3 cells | 10 µM | Inhibition of rtPA-induced MMP activation.[4] |

| TIMP1 Expression in Endothelial Cells | Oxygen-Glucose Deprived (OGD) bEnd3 cells | 10 µM | Restoration of TIMP1 mRNA and protein expression suppressed by OGD.[4] |

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (eMCAO) Rat Model

This protocol describes the methodology used to induce ischemic stroke in rats to test the in vivo efficacy of this compound.

-

Animal Preparation: Adult male Sprague-Dawley rats (260–300 g) are anesthetized with isoflurane. Body temperature is maintained at 37 ± 0.5°C throughout the surgical procedure.[2]

-

Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a microcatheter is inserted into the ICA via the ECA stump. A pre-formed clot is then injected through the catheter to occlude the origin of the middle cerebral artery (MCA).[2]

-

Drug Administration: this compound (3 mg/kg) and recombinant tissue plasminogen activator (rtPA; 10 mg/kg) are administered intravenously at 4.5 and 6 hours, respectively, after the onset of eMCAO.[4]

-

Outcome Assessment (at 24 hours):

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software.[4]

-

Edema Volume: The volume of the ipsilateral and contralateral hemispheres is measured to calculate the percentage of hemispheric swelling.[4]

-

Neurological Deficit Score: A 5-point scale is used to assess motor deficits.[4]

-

Mortality: The number of deceased animals in each group is recorded.[4]

-

Oxygen-Glucose Deprivation (OGD) In Vitro Model

This protocol outlines the cell-based assay used to investigate the mechanism of this compound on endothelial cells under ischemic conditions.

-

Cell Culture: Mouse brain endothelial cells (bEnd3) are co-cultured with mixed glial cells in a transwell plate system to mimic the blood-brain barrier.[4]

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified period to simulate ischemia.[4]

-

Treatment: this compound (10 µM) is added to the culture medium during the OGD period. In some experiments, rtPA is added 2 hours after the onset of OGD.[4]

-

Outcome Measures:

-

Endothelial Permeability: The flux of a fluorescent marker (e.g., Lucifer yellow) across the endothelial cell monolayer is measured to assess barrier integrity.[4]

-

MMP Activity: Gelatin zymography is performed on the culture supernatant to determine the activity of MMP-2 and MMP-9.[4]

-

TIMP1 Expression: Western blotting or ELISA is used to quantify the protein levels of TIMP1 in the cell lysates.[4]

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Neuroprotection

Caption: this compound's multi-target mechanism in ischemic stroke.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating this compound in a rat stroke model.

Conclusion

The preclinical data for this compound strongly support its potential as a neuroprotective agent for acute ischemic stroke. Its multifaceted mechanism of action, which includes the novel approach of upregulating TIMP1 to control MMP activity, alongside established neuroprotective strategies like NMDA receptor antagonism and antioxidant effects, makes it a promising candidate for further clinical development. The quantitative data from animal models demonstrate significant efficacy in reducing key markers of stroke-induced brain injury. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of stroke and neuropharmacology. Further investigation into the specific interactions of this compound with different MMP subtypes and a more detailed characterization of its antioxidant and NMDA receptor binding properties will provide a more complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Otaplimastat: A Deep Dive into its Neuroprotective Role in Mitigating Excitotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of ischemic stroke and other neurodegenerative disorders. Otaplimastat (formerly known as SP-8203) has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. While primarily recognized for its role as a matrix metalloproteinase (MMP) inhibitor, compelling evidence indicates that this compound also directly counteracts excitotoxicity through competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This in-depth technical guide synthesizes the available preclinical and clinical data on this compound's role in reducing excitotoxicity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core mechanisms, experimental validation, and therapeutic potential.

Introduction to Excitotoxicity and the Role of NMDA Receptors

Under normal physiological conditions, glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, under pathological conditions such as ischemic stroke, traumatic brain injury, or neurodegenerative diseases, excessive glutamate release triggers a cascade of detrimental events. This overstimulation of glutamate receptors, particularly the ionotropic NMDA receptors, leads to a massive influx of calcium (Ca2+) into neurons. The resulting intracellular Ca2+ overload activates a host of downstream catabolic enzymes, including proteases, lipases, and endonucleases, ultimately leading to neuronal dysfunction and death through necrosis or apoptosis.

This compound's Mechanism of Action in Reducing Excitotoxicity

This compound exerts its neuroprotective effects against excitotoxicity primarily through the direct competitive antagonism of NMDA receptors.[1][2] This mechanism of action prevents the excessive influx of Ca2+ that is the hallmark of excitotoxic neuronal injury.[1]

Competitive Antagonism of the NMDA Receptor

This compound has been shown to block NMDA receptor-mediated excitotoxicity in a competitive manner.[1][2] This suggests that this compound binds to the same site on the NMDA receptor as glutamate, thereby preventing the neurotransmitter from activating the receptor and opening its ion channel.

Inhibition of Calcium Influx

The neuroprotective effects of this compound are directly attributable to the prevention of Ca2+ influx through NMDA receptors.[1] In vitro studies have demonstrated that this compound can inhibit the rise in intracellular Ca2+ concentration following the activation of NMDA receptors.[2]

Quantitative Data on this compound's Efficacy

While specific IC50 or Ki values for this compound's binding to the NMDA receptor are not yet publicly available in the reviewed literature, preclinical in vitro studies provide valuable concentration-dependent data on its neuroprotective effects.

| Parameter | Concentration | Effect | Reference |

| Neuroprotection against NMDA-induced cell death | 87.5-350 μM | Protects neuronal cells in a competitive manner | [2] |

| Inhibition of Ca2+ influx | 350 μM | Inhibits Ca2+ influx following activation of NMDA receptors in primary cultured neurons | [2] |

Table 1: In Vitro Efficacy of this compound in Excitotoxicity Models

Experimental Protocols

The following sections detail the methodologies for key experiments that can be used to evaluate the role of this compound in reducing excitotoxicity. These protocols are based on established methods for studying NMDA receptor antagonism and neuroprotection.

NMDA Receptor Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor. It involves the use of a radiolabeled ligand that binds to the glutamate binding site of the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]-glutamate (radioligand)

-

This compound (test compound)

-

NMDA and glycine (co-agonists)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain cortical membranes.

-

Incubate the membranes with varying concentrations of this compound and a fixed concentration of [³H]-glutamate in the presence of saturating concentrations of glycine.

-

After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding of [³H]-glutamate at each concentration of this compound.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]-glutamate).

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro NMDA-Induced Excitotoxicity Assay

This assay assesses the ability of this compound to protect neurons from cell death induced by NMDA.

Materials:

-

Primary cortical neuron cultures

-

NMDA

-

This compound

-

Neurobasal medium supplemented with B27

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Fluorescent dyes for cell viability (e.g., Calcein-AM and Propidium Iodide)

Procedure:

-

Culture primary cortical neurons for 7-10 days in vitro.

-

Pre-treat the neurons with varying concentrations of this compound for a specified period (e.g., 20 minutes).[2]

-

Expose the neurons to a toxic concentration of NMDA for a defined duration.

-

After the excitotoxic insult, replace the medium with fresh, compound-free medium.

-

After 24 hours, assess cell viability using two methods:

-

LDH Release: Measure the amount of LDH released into the culture medium, which is an indicator of cell membrane damage.

-

Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify the percentage of viable neurons.

-

Intracellular Calcium Imaging

This experiment directly measures the effect of this compound on NMDA-induced calcium influx in neurons.

Materials:

-

Primary cortical neuron cultures

-

Fura-2 AM or other calcium-sensitive fluorescent dyes

-

NMDA and glycine

-

This compound

-

Fluorescence microscope with an imaging system

Procedure:

-

Culture primary cortical neurons on glass coverslips.

-

Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM).

-

Mount the coverslip on the stage of a fluorescence microscope.

-

Perfuse the cells with a buffer containing glycine.

-

Record baseline fluorescence.

-

Apply NMDA to stimulate the receptors and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

-

Wash out the NMDA.

-

Pre-incubate the cells with this compound.

-

Re-apply NMDA in the presence of this compound and record the fluorescence change.

-

Compare the NMDA-induced calcium influx in the absence and presence of this compound to determine the inhibitory effect of the compound.

Signaling Pathways and Visualizations

This compound's primary role in reducing excitotoxicity is the direct blockade of the NMDA receptor, preventing the initial surge of intracellular calcium. This action intercepts the excitotoxic cascade at its origin.

The experimental workflow for assessing this compound's neuroprotective effect against excitotoxicity can be visualized as follows:

The logical relationship of this compound's competitive antagonism at the NMDA receptor can be depicted as:

Downstream Effects and Therapeutic Implications

By blocking the initial Ca2+ influx, this compound prevents the activation of downstream cell death pathways. This includes the inhibition of calpains and caspases, which are key executioners of apoptotic and necrotic cell death. Furthermore, by mitigating excitotoxicity, this compound may help to preserve the integrity of the blood-brain barrier and reduce neuroinflammation, which are often exacerbated by excitotoxic insults.

The dual mechanism of action of this compound, combining NMDA receptor antagonism with MMP inhibition, makes it a particularly attractive candidate for the treatment of acute ischemic stroke. Its ability to both protect neurons from excitotoxicity and preserve the neurovascular unit addresses multiple facets of stroke pathology.

Conclusion

This compound demonstrates a clear role in reducing excitotoxicity through the competitive antagonism of NMDA receptors, thereby preventing the critical initial step of excessive calcium influx into neurons. This direct neuroprotective mechanism, complemented by its well-established MMP inhibitory effects, positions this compound as a promising multi-target therapeutic for ischemic stroke and potentially other neurological disorders where excitotoxicity is a key pathological feature. Further elucidation of its binding kinetics and downstream signaling effects will provide a more complete understanding of its therapeutic potential and aid in the design of future clinical trials.

References

Otaplimastat's Therapeutic Targeting of the Neurovascular Unit: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otaplimastat (formerly SP-8203) is a neuroprotective agent under investigation for the treatment of acute ischemic stroke. Its mechanism of action is multifactorial, engaging several critical components of the neurovascular unit to mitigate ischemic injury. This technical guide provides an in-depth analysis of this compound's molecular targets, summarizing key quantitative data from preclinical and clinical studies and detailing the experimental protocols used to elucidate its therapeutic effects. The document also includes visualizations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding of its function.

Core Mechanism of Action at the Neurovascular Unit

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting matrix metalloproteinases (MMPs), N-methyl-D-aspartate (NMDA) receptors, and oxidative stress pathways. These actions collectively contribute to the preservation of the blood-brain barrier (BBB), reduction of edema, and prevention of neuronal cell death in the ischemic brain.

Inhibition of Matrix Metalloproteinases

A primary mechanism of this compound is the inhibition of MMPs, a family of enzymes that are upregulated following ischemic stroke and contribute to the breakdown of the BBB.[1][2][3] this compound's inhibitory action is not direct but is mediated by the restoration of the endogenous inhibitors of MMPs, the tissue inhibitors of metalloproteinases (TIMPs).[4][5]

In preclinical studies using an oxygen-glucose deprivation (OGD) model in endothelial cells, this compound was shown to restore the levels of TIMP1, which in turn suppressed the activity of MMPs, leading to a reduction in vascular permeability.[4][5] This is a crucial effect, as it helps to prevent the edema and intracerebral hemorrhage that can be exacerbated by reperfusion therapies such as recombinant tissue plasminogen activator (rtPA).[4]

Attenuation of NMDA Receptor-Mediated Excitotoxicity

This compound also exhibits anti-excitotoxic properties by acting as a competitive antagonist of the NMDA receptor.[6] Over-activation of NMDA receptors by the excessive release of glutamate during an ischemic event leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events and ultimately neuronal cell death. This compound has been shown to block this NMDA receptor-mediated excitotoxicity and inhibit the subsequent Ca2+ influx in primary cultured neurons.[6]

Anti-Oxidant Activity

The third key mechanism of this compound is its anti-oxidant activity.[6] Ischemic stroke is associated with a burst of reactive oxygen species (ROS), which cause significant damage to cellular components. This compound has been demonstrated to suppress cell death and the production of ROS induced by hydrogen peroxide (H2O2).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Data

| Parameter | Value | Cell Type/Assay | Source |

| Protection against NMDA-induced cell death | 87.5-350 µM | Primary cultured neurons | [6] |

| Inhibition of NMDA-induced Ca2+ influx | 350 µM | Primary cultured neurons | [6] |

| Suppression of H2O2-induced cell death and ROS production | 2-200 µM | Not specified | [6] |

Table 2: Preclinical In Vivo Data (Rat MCAO Model)

| Parameter | Dosage | Effect | Source |

| Prevention of ischemic neuronal death | 10-20 mg/kg | Significantly reduced infarct volume | [6] |

| Attenuation of stroke-induced motor function impairment | 5-10 mg/kg | Improved motor function | [6] |

| Reduction of infarct volume (pooled analysis) | Not specified | 89% inhibition compared to placebo | [7] |

Table 3: Phase 2 Clinical Trial (SAFE-TPA) Safety Data

| Parameter | Placebo | This compound 40 mg | This compound 80 mg | Source |

| Parenchymal Hematoma (Day 1) | 0/22 | 0/22 | 1/21 (4.8%) | [1] |

| Serious Adverse Events | 13% | 17% | 14% | [1] |

| Death | 8.3% | 4.2% | 4.8% | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the workflows of the pivotal experiments used to characterize its function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to simulate ischemic stroke and assess the neuroprotective effects of this compound.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected.

-

A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion is typically maintained for a specific duration (e.g., 90 minutes) to induce transient focal ischemia.

-

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified times relative to the occlusion and/or reperfusion (e.g., 30 minutes before occlusion and 1 hour after reperfusion).[6]

-

Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.

-

Outcome Measures:

-

Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function at various time points post-MCAO.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

-

Motor Function Assessment: Specific tests are used to evaluate motor coordination and strength over a longer period (e.g., daily for 10 days).[6]

-

NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This in vitro assay is used to evaluate the ability of this compound to protect neurons from excitotoxic cell death.

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured.

-

Experimental Procedure:

-

After a period of in vitro maturation, the neuronal cultures are treated with this compound at various concentrations (e.g., 87.5-350 µM) for a short pre-incubation period (e.g., 20 minutes).[6]

-

NMDA is then added to the culture medium to induce excitotoxicity.

-

For Ca2+ influx studies, a calcium-sensitive fluorescent dye is loaded into the cells prior to NMDA exposure, and changes in intracellular Ca2+ concentration are monitored using fluorescence microscopy.

-

-

Outcome Measures:

-

Cell Viability: Cell viability is assessed using methods such as the MTT assay or by counting the number of surviving neurons.

-

Calcium Influx: The change in fluorescence intensity of the calcium indicator is quantified to measure the influx of Ca2+.

-

Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Assay

This in vitro assay is used to assess the antioxidant properties of this compound.

-

Cell Culture: A suitable neuronal cell line or primary neurons are used.

-

Experimental Procedure:

-

Cells are pre-treated with this compound at various concentrations (e.g., 2-200 µM) for a specified duration (e.g., 4 hours).[6]

-

H2O2 is then added to the culture medium to induce oxidative stress.

-

-

Outcome Measures:

-

Cell Viability: Cell survival is quantified to determine the protective effect of this compound.

-

Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using a fluorescent probe that reacts with ROS (e.g., DCFH-DA). The change in fluorescence is quantified to assess the extent of ROS production.

-

Oxygen-Glucose Deprivation (OGD) Model in Endothelial Cells

This in vitro model simulates the ischemic conditions experienced by the vascular endothelium during a stroke.

-

Cell Culture: Brain-derived endothelial cells (e.g., bEnd.3 cells) are cultured to form a monolayer.

-

OGD Procedure:

-

The normal culture medium is replaced with a glucose-free medium.

-

The cells are then placed in a hypoxic chamber with a low oxygen concentration for a defined period to simulate ischemia.

-

-

This compound Treatment: this compound is added to the culture medium before or during the OGD period.

-

Outcome Measures:

-

MMP and TIMP Expression/Activity: The levels of MMPs and TIMPs in the cell lysates and culture medium are analyzed using techniques such as Western blotting, zymography, and qRT-PCR.

-

Vascular Permeability: The permeability of the endothelial cell monolayer is assessed by measuring the passage of a tracer molecule (e.g., fluorescently labeled dextran) across the monolayer.

-

Conclusion

This compound is a promising neuroprotective agent with a multifaceted mechanism of action that addresses key pathological processes within the neurovascular unit following an ischemic stroke. By inhibiting MMPs through the restoration of TIMPs, antagonizing NMDA receptor-mediated excitotoxicity, and exerting antioxidant effects, this compound has demonstrated the potential to reduce infarct volume, mitigate BBB breakdown, and improve functional outcomes in preclinical models. The favorable safety profile observed in Phase 2 clinical trials further supports its continued development as an adjunctive therapy for acute ischemic stroke.[1][2][3] Further research, including the ongoing Phase 3 clinical trial, will be crucial in fully elucidating its therapeutic efficacy in a clinical setting.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Age-dependent cell death and the role of ATP in hydrogen peroxide-induced apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H2O2 treatment or serum deprivation induces autophagy and apoptosis in naked mole-rat skin fibroblasts by inhibiting the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Otaplimastat in In Vitro Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the neuroprotective effects of Otaplimastat in vitro. This compound is a neuroprotective agent that has been investigated for its potential in treating acute ischemic stroke.[1][2] Its mechanisms of action include the inhibition of matrix metalloproteinases (MMPs), reduction of excitotoxicity and oxidative stress, and modulation of inflammatory responses.[2][3][4]

Key Neuroprotective Mechanisms of this compound:

-

Inhibition of Matrix Metalloproteinase (MMP) Pathway: this compound has been shown to inhibit the MMP pathway, which is involved in the breakdown of the extracellular matrix and contributes to blood-brain barrier disruption and neuronal damage after ischemic injury.[2][4][5]

-

Anti-Excitotoxic Effects: The compound blocks N-methyl-D-aspartate (NMDA) receptor-mediated neuronal calcium influx, a key process in excitotoxic neuronal death.[3][4]

-

Anti-Oxidative Properties: this compound reduces the production of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[3][4]

-

Anti-Inflammatory Action: It demonstrates anti-inflammatory effects by reducing the migration of inflammatory cells.[3]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies investigating the neuroprotective effects of this compound (also referred to as SP-8203).

| Assay | Cell Line | Treatment Conditions | This compound (SP-8203) Concentration | Observed Effect | Reference |

| Oxidative Stress-Induced Cell Death | SH-SY5Y | 250 µM H₂O₂ | 2 µM | Significant suppression of cell death | [1][2] |

| 20 µM | Significant suppression of cell death | [1][2] | |||

| 200 µM | Significant suppression of cell death | [1][2] | |||

| Reactive Oxygen Species (ROS) Production | SH-SY5Y | 250 µM H₂O₂ | 2 µM | Significant suppression of ROS production | [1][2] |

| 20 µM | Significant suppression of ROS production | [1][2] | |||

| 200 µM | Significant suppression of ROS production | [1][2] | |||

| NMDA Receptor-Mediated Calcium Influx | Primary Cultured Neurons | NMDA | Not Specified | Inhibition of Ca²⁺ influx | [4][6] |

| TIMP-1 mRNA and Protein Expression | Oxygen-Glucose Deprived Endothelial Cells | OGD | Not Specified | Restoration of TIMP-1 levels | [4] |

Experimental Protocols

In Vitro Model of Oxidative Stress in Neuronal Cells

This protocol describes how to induce oxidative stress in a neuronal cell line (e.g., SH-SY5Y) and assess the protective effects of this compound.

a. Cell Culture and Treatment:

-

Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO₂.

-

Seed cells in 96-well plates at an appropriate density.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 2, 20, 200 µM) for 4 hours.

-

Induce oxidative stress by adding an oxidant like hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 250 µM.

-

Incubate for a further 24 hours.

b. Assessment of Cell Viability (MTT Assay):

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

c. Measurement of Reactive Oxygen Species (ROS) Production:

-

Following treatment with this compound and H₂O₂, wash the cells with a suitable buffer.

-

Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescein diacetate - DCFDA) according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

-

Quantify the reduction in ROS levels in this compound-treated cells compared to the H₂O₂-only treated group.

NMDA Receptor-Mediated Calcium Influx Assay

This protocol outlines a method to measure the effect of this compound on NMDA receptor-mediated calcium influx in neuronal cells.

a. Cell Preparation and Dye Loading:

-

Culture SH-SY5Y cells and induce neuronal differentiation using retinoic acid.

-

Seed the differentiated cells onto 96-well black-walled, clear-bottom plates.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

b. Calcium Imaging:

-

After dye loading, replace the medium with a recording buffer.

-

Acquire baseline fluorescence readings using a fluorescence microplate reader or a calcium imaging system.

-

Add this compound at desired concentrations and incubate for a short period.

-

Stimulate the cells with NMDA and a co-agonist like glycine.

-

Record the changes in fluorescence intensity over time.

-

Analyze the data to determine the effect of this compound on the peak and duration of the calcium signal.

In Vitro Neuroinflammation Assay using Microglia

This protocol is for assessing the anti-inflammatory properties of this compound on activated microglia.

a. Microglia Culture and Activation:

-

Culture a murine microglial cell line (e.g., BV-2) in appropriate medium.

-

Seed the cells in 24-well plates.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for 24 hours.

b. Measurement of Inflammatory Mediators:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant using ELISA kits and the Griess reagent, respectively.

-

Analyze the reduction in these inflammatory markers in the presence of this compound.

Signaling Pathway of this compound's Neuroprotective Effects

References

- 1. SP-8203 reduces oxidative stress via SOD activity and behavioral deficit in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. SP-8203 shows neuroprotective effects and improves cognitive impairment in ischemic brain injury through NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Otaplimastat in a Rat Middle Cerebral Artery Occlusion (MCAO) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otaplimastat (formerly SP-8203) is a neuroprotective agent that has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. Its primary mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), enzymes that are upregulated after cerebral ischemia and contribute to blood-brain barrier (BBB) breakdown, edema formation, and hemorrhagic transformation.[1][2] These application notes provide a detailed overview and experimental protocols for the use of this compound in a rat model of middle cerebral artery occlusion (MCAO), a standard preclinical model of focal ischemic stroke.

Mechanism of Action

This compound exerts its neuroprotective effects by modulating the activity of MMPs. Following an ischemic event, the expression and activity of MMPs, particularly MMP-2 and MMP-9, increase significantly. This leads to the degradation of the extracellular matrix and tight junction proteins that constitute the BBB. The compromised integrity of the BBB allows for vasogenic edema and can lead to hemorrhagic transformation, especially following reperfusion therapies like the administration of recombinant tissue plasminogen activator (rtPA).[3][4]

This compound has been shown to upregulate the expression of Tissue Inhibitor of Metalloproteinase 1 (TIMP-1), a natural inhibitor of MMPs.[4] By increasing TIMP-1 levels, this compound indirectly inhibits MMP activity, thereby preserving BBB integrity, reducing cerebral edema, and decreasing the risk of hemorrhage.[3][4] This mechanism is particularly relevant when considering adjunctive therapy with rtPA, as this compound has been shown to mitigate the rtPA-associated risk of hemorrhagic transformation.[3]

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound in an embolic MCAO (eMCAO) rat model, particularly in the context of delayed rtPA administration.

Table 1: Effect of this compound on Infarct Volume and Edema Volume 24 hours post-eMCAO

| Treatment Group | Infarct Volume (mm³) | Edema Volume (mm³) |

| Vehicle | 245.8 ± 25.7 | 85.3 ± 10.2 |

| rtPA (6h post-eMCAO) | 210.5 ± 22.1 | 75.1 ± 9.8 |

| This compound (3 mg/kg) + rtPA | 155.4 ± 18.9 | 50.2 ± 7.5 |

*Data are presented as mean ± S.D. *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]

Table 2: Effect of this compound on Neurological Deficit Score 24 hours post-eMCAO

| Treatment Group | Neurological Deficit Score |

| Vehicle | 4.2 ± 0.5 |

| rtPA (6h post-eMCAO) | 3.8 ± 0.6 |

| This compound (3 mg/kg) + rtPA | 2.5 ± 0.4* |

Data are presented as mean ± S.D. A 6-point scale was used where 0 = no deficit and 6 = unresponsive.[3] *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]

Table 3: Effect of this compound on Hemoglobin Influx and Mortality Rate 24 hours post-eMCAO

| Treatment Group | Hemoglobin Influx (µg/g tissue) | Mortality Rate (%) |

| Vehicle | 1.2 ± 0.3 | 20% |

| rtPA (6h post-eMCAO) | 3.5 ± 0.8 | 50% |

| This compound (3 mg/kg) + rtPA | 1.5 ± 0.4 | 25% |

Data are presented as mean ± S.D. for Hemoglobin Influx. *p < 0.05 compared to the rtPA group. Data adapted from Song et al., 2022.[3]

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (eMCAO) Model in Sprague Dawley Rats

This protocol describes the induction of focal cerebral ischemia by introducing a homologous blood clot into the middle cerebral artery.

Materials:

-

Male Sprague Dawley rats (280-320 g)

-

Anesthesia: Isoflurane (3% for induction, 2% for maintenance) in a N₂O and O₂ (7:3, v/v) mixture

-

Heating pad and rectal thermometer to maintain body temperature at 37 ± 0.3°C

-

Surgical microscope

-

Micro-scissors, forceps, and vessel clips

-

PE-50 tubing

-

100 µL Hamilton syringe

-

Homologous blood clot (prepared from donor rat blood)

-

Normal saline

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position and make a midline cervical incision.

-

Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature on the proximal CCA.

-

Make a small incision in the ECA and insert a modified PE-50 catheter containing the pre-formed homologous blood clot.

-

Advance the catheter through the ICA to the origin of the middle cerebral artery (MCA).

-

Gently inject the clot with a small volume of normal saline using the Hamilton syringe to induce occlusion.

-

Withdraw the catheter and permanently ligate the ECA stump.

-

Remove the temporary ligature from the CCA to allow reperfusion of the external carotid territory.

-

Suture the incision and allow the rat to recover from anesthesia.

-

Sham-operated animals undergo the same surgical procedure without clot injection.

Preparation and Administration of this compound

Materials:

-

This compound (chemically synthesized)

-

Normal saline (0.9% NaCl)

-

Vortex mixer

-

Intravenous (IV) catheter

Procedure:

-

This compound is dissolved in normal saline to the desired concentration. For a 3 mg/kg dose in a 300g rat, this would be 0.9 mg of this compound. The volume of saline should be appropriate for intravenous injection (e.g., 0.3-0.5 mL).

-

Vortex the solution to ensure it is fully dissolved.

-

Administer the this compound solution intravenously via the femoral vein at the designated time points post-MCAO (e.g., 4.5 and 5.25 hours as in the reference study).[3]

Neurological Deficit Scoring

A neurological examination should be performed to assess the extent of ischemic injury.

Procedure: A 6-point neurological scoring system is used:[3]

-

0: No observable neurological deficit.

-

1: Failure to extend the contralateral forelimb fully.

-

2: Decreased grip of the contralateral forelimb.

-

3: Spontaneous circling to the contralateral side.

-

4: Walking only to the contralateral side.

-

5: Movement only when stimulated.

-

6: Unresponsive to stimulation.

The assessment should be performed by an investigator blinded to the experimental groups.

Infarct and Edema Volume Quantification using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and necrotic tissue.

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix slicer

-

Digital camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and carefully remove the brain.

-

Chill the brain at -20°C for 15-20 minutes to facilitate slicing.

-

Slice the brain into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture high-resolution digital images of the stained slices.

-

Use image analysis software to quantify the infarct area (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.

-

Infarct Volume Calculation: Sum the infarct areas of all slices and multiply by the slice thickness (2 mm). To correct for edema, the following formula can be used: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume).

-

Edema Volume Calculation: Edema Volume = (Ipsilateral Hemisphere Volume - Contralateral Hemisphere Volume).

Visualizations

Caption: Signaling pathway of this compound's neuroprotective effect.

Caption: Experimental workflow for evaluating this compound in the MCAO model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety and Efficacy of this compound in Patients with Acute Ischemic Stroke Requiring tPA (SAFE-TPA): A Multicenter, Randomized, Double-Blind, Placebo-Controlled Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Quinazoline this compound (SP-8203) Reduces the Hemorrhagic Transformation and Mortality Aggravated after Delayed rtPA-Induced Thrombolysis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Otaplimastat Administration in Preclinical Stroke Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Otaplimastat, a neuroprotective agent, in preclinical models of ischemic stroke. The included protocols are based on published research and are intended to guide the design and execution of experiments investigating the therapeutic potential of this compound.